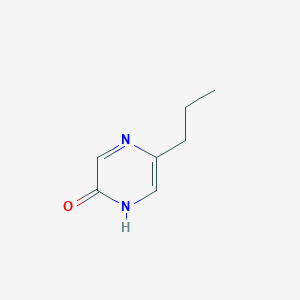

5-propyl-2(1H)-Pyrazinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

5-propyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C7H10N2O/c1-2-3-6-4-9-7(10)5-8-6/h4-5H,2-3H2,1H3,(H,9,10) |

InChI Key |

QZGYBWJSTUTFSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CNC(=O)C=N1 |

Origin of Product |

United States |

Advanced Characterization and Analytical Techniques in 5 Propyl 2 1h Pyrazinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms within 5-propyl-2(1H)-pyrazinone can be established.

The structural backbone of this compound is pieced together using a combination of NMR experiments. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum identifies the unique carbon atoms in the molecule.

1D NMR Data:

Hypothetical ¹H and ¹³C NMR data for this compound are presented below, based on typical chemical shifts for similar structural motifs.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |

| C3-H | ~7.80 | Doublet | 1H | ~145.0 |

| C6-H | ~7.50 | Doublet | 1H | ~135.0 |

| C5 | - | - | - | ~155.0 |

| C2 | - | - | - | ~160.0 (C=O) |

| C1' (Propyl) | ~2.50 | Triplet | 2H | ~35.0 |

| C2' (Propyl) | ~1.70 | Sextet | 2H | ~22.0 |

| C3' (Propyl) | ~0.95 | Triplet | 3H | ~13.5 |

| N1-H | ~12.5 (broad) | Singlet | 1H | - |

2D NMR Data Analysis:

To confirm these assignments and establish the complete molecular structure, 2D NMR experiments are crucial. youtube.comsdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the proton at C3 and the proton at C6, confirming their proximity on the pyrazinone ring. It would also clearly show the correlations within the propyl group: the C1'-H protons would show a correlation to the C2'-H protons, which in turn would correlate with the C3'-H protons, confirming the linear propyl chain. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon-proton pairs. columbia.edu This is a highly sensitive technique for assigning carbon signals based on their attached protons. sdsu.edu Each proton signal from the ¹H NMR spectrum would show a cross-peak with its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the signal at ~7.80 ppm would correlate with the carbon at ~145.0 ppm (C3), and the triplet at ~0.95 ppm would correlate with the carbon at ~13.5 ppm (C3' of the propyl group). Quaternary carbons, like the carbonyl C2 and the C5 bearing the propyl group, would be absent from this spectrum as they have no directly attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons, which is vital for connecting the different fragments of the molecule. columbia.edu Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the C1'-H protons of the propyl group to the C5 and C6 carbons of the pyrazinone ring, definitively placing the propyl group at the C5 position.

Correlations from the C3-H proton to the C2 (carbonyl) and C5 carbons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

HR-ESI-MS is a soft ionization technique that allows for the highly accurate mass determination of the molecular ion, typically as a protonated molecule [M+H]⁺. This accuracy enables the unambiguous determination of the molecular formula. For this compound (C₇H₁₀N₂O), the expected exact mass is 138.0793 g/mol . HR-ESI-MS would be expected to detect a protonated molecule [C₇H₁₁N₂O]⁺ with a measured m/z value extremely close to the calculated value of 139.0866.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized compound by separating it from any impurities, starting materials, or by-products. The mass spectrometer then provides molecular weight information for each separated component. Furthermore, LC-MS is a key method in metabolite profiling, capable of identifying potential metabolic products of this compound in biological systems.

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental for both the isolation of this compound after its synthesis and for the verification of its purity.

Column Chromatography: This is a standard purification method used to separate the target compound from a reaction mixture based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel).

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for purity assessment. A sample is passed through a column under high pressure, and a detector (e.g., UV-Vis) records the elution profile. For purity analysis of a pyrazinone derivative, a reversed-phase HPLC method could be employed, where the purity is determined by the percentage of the total peak area that corresponds to the main product peak. A simple method might involve an isocratic or gradient elution with a mobile phase of acetonitrile (B52724) and water. nih.gov

Gas Chromatography (GC): For volatile compounds like some alkylpyrazines, GC coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (GC-MS) is an effective tool for purity analysis and identification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the qualitative and quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the separation and analysis of pyrazinone derivatives due to its efficiency and applicability to moderately polar compounds.

Detailed research findings on analogous pyrazinone and pyrazoline derivatives provide a strong basis for establishing analytical protocols for this compound. For instance, a highly validated RP-HPLC method developed for a pyrazoline derivative utilized a C18 column, which is a standard choice for retaining and separating such compounds. ijcpa.in The mobile phase composition is a critical parameter, and a mixture of an organic solvent like methanol (B129727) or acetonitrile with an aqueous solution, often containing an acid modifier like trifluoroacetic acid (TFA), is typical. ijcpa.in The TFA helps to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analyte itself.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, with the detection wavelength selected based on the chromophore of the this compound molecule. ijcpa.in The pyrazinone ring system generally exhibits strong UV absorbance. Method validation according to ICH guidelines, including assessments of linearity, precision, accuracy, and robustness, is crucial for ensuring the reliability of the analytical data. ijcpa.in

Table 1: Illustrative HPLC Parameters for the Analysis of Pyrazinone Derivatives

| Parameter | Typical Conditions |

| Column | C18 (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm) ijcpa.in |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water, often with 0.1% Trifluoroacetic Acid (TFA) ijcpa.in |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/DAD at a wavelength corresponding to the absorbance maximum of the analyte |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient to slightly elevated (e.g., 25-30 °C) |

Semi-Preparative HPLC Techniques

When larger quantities of pure this compound are required for further studies, such as structural elucidation or biological activity screening, semi-preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. thermofisher.comyoutube.com

The goal of semi-preparative HPLC is to isolate the target compound from impurities with high purity and recovery. The method development process often begins at the analytical scale to optimize the separation conditions, which are then scaled up for semi-preparative purification. youtube.com The choice of stationary phase and mobile phase is critical for achieving the desired separation. For pyrazinone derivatives, a C18 stationary phase is often suitable for purification. oup.com

Fraction collection is a key aspect of semi-preparative HPLC, where the eluent corresponding to the peak of the target compound is collected. youtube.com The purity of the collected fractions is then typically confirmed by analytical HPLC. The collected fractions containing the purified this compound can then be concentrated to yield the solid compound.

Table 2: Representative Semi-Preparative HPLC Parameters for Compound Isolation

| Parameter | Typical Conditions |

| Column | C18 (larger dimensions, e.g., 150mm x 10mm) |

| Mobile Phase | Optimized based on analytical scale separation; typically a binary solvent system |

| Flow Rate | 2 - 10 mL/min |

| Detection | UV/DAD for monitoring separation and triggering fraction collection |

| Injection Volume | Scaled up from analytical; can range from 100 µL to several milliliters depending on column size and sample concentration |

| Fraction Collection | Triggered by UV signal intensity and retention time |

Biological Activity Investigations of 5 Propyl 2 1h Pyrazinone and Analogues Excluding Clinical Applications

Receptor Interaction and Modulation Studies

The pyrazinone scaffold has been identified as a versatile platform for designing ligands that interact with various receptors, demonstrating both agonistic and antagonistic activities.

There is no specific data available for the direct interaction of 5-propyl-2(1H)-pyrazinone with opioid receptors. However, extensive research has been conducted on pyrazinone derivatives, particularly those incorporating amino acid moieties, which have shown significant affinity and functional activity at opioid receptors.

Dimeric opioid analogues featuring a pyrazinone platform have been synthesized and evaluated. nih.gov Specifically, derivatives incorporating 2',6'-dimethyl-L-tyrosine (Dmt) have demonstrated high affinity for the μ-opioid receptor. nih.govnih.gov These compounds often exhibit potent μ-agonism. nih.gov For example, 3,6-bis[Dmt-NH(CH₂)n]-2(1H)-pyrazinones displayed high μ-opioid receptor affinity (Kiμ) ranging from 0.042 to 0.115 nM and functional μ-opioid agonism with IC50 values between 1.3 and 1.9 nM in guinea-pig ileum preparations. acs.org These compounds showed high selectivity for the μ-receptor over the δ-receptor and produced analgesia in mice. acs.org

The length of the aminoalkyl linkers and their substitution position on the pyrazinone ring are critical for opioid activity. nih.gov One specific analogue, 3-[4′-(H-Dmt)-aminobutyl]-6-[3′-(H-Dmt)-aminopropyl]-5-methyl-2(1H)-pyrazinone, exhibited a Kiμ of 0.021 nM and was highly selective (Kiδ/Kiμ = 1,519). Another compound, 3-[H-Dmt-NH-(CH₂)₄]-6-β-phenethyl-5-methyl-2(1H)-pyrazinone, also bound to μ-opioid receptors with high affinity (Kiμ = 0.13 nM) and acted as a μ-agonist (IC50 = 15.9 nM), while also showing weak δ-antagonism. nih.govresearchgate.net The incorporation of an alkyl-pyrazinone spacer is believed to facilitate passage through the blood-brain barrier. google.com N-allylation of the Dmt residue in these pyrazinone scaffolds can convert μ-opioid agonists into potent μ-opioid antagonists. nih.gov

Opioid Receptor Binding and Functional Activity of Selected Pyrazinone Analogues

| Compound | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Receptor Selectivity (Kiδ/Kiμ) |

|---|---|---|---|

| 3,6-bis[Dmt-NH(CH₂)n]-2(1H)-pyrazinones (general class) | μ: 0.042–0.115 | μ-agonist (GPI): 1.3–1.9 | 204–307 |

| 3-[4′-(H-Dmt)-aminobutyl]-6-[3′-(H-Dmt)-aminopropyl]-5-methyl-2(1H)-pyrazinone | μ: 0.021, δ: 31.9 | μ-agonist (GPI): 1.7, δ-agonist (MVD): 25.8 | 1,519 |

| 3,6-bis(4′-Dmt-aminobutyl)-5-methyl-2(1H)-pyrazinone | μ: 0.048 | μ-agonist (GPI): 4.9 | 369 |

| 3,6-bis(3′-Dmt-aminopropyl)-5-methyl-2(1H)-pyrazinone | μ: 0.115 | μ-agonist (GPI): 1.9 | 220 |

| 3-[H-Dmt-NH-(CH₂)₄]-6-β-phenethyl-5-methyl-2(1H)-pyrazinone | μ: 0.13 | μ-agonist (GPI): 15.9, δ-antagonist (MVD pA₂): 6.35 | 447 |

Data sourced from references acs.orgresearchgate.net. GPI = Guinea Pig Ileum assay; MVD = Mouse Vas Deferens assay.

The 2(1H)-pyrazinone core is a key structural feature in some potent antagonists of the corticotropin-releasing factor-1 (CRF1) receptor. nih.govrsc.org Elevated levels of CRF are associated with depression and anxiety-related disorders. nih.govrsc.org For instance, the compound BMS-764459, which contains a pyrazinone core, has been identified as a potent CRF1 receptor antagonist. nih.govrsc.org Bristol-Myers Squibb has also patented a series of bicyclic pyrazinone derivatives for their activity as CRF receptor antagonists. bioworld.com The development of new pyrido[2,3‐b]pyrazinone derivatives has also been explored in the context of CRF1 receptor antagonism. bohrium.com While these findings highlight the potential of the pyrazinone scaffold for targeting the CRF1 receptor, no specific data on the CRF1 receptor activity of this compound itself are currently available.

Enzymatic Activity Modulation and Inhibition Profiles

Pyrazinone derivatives have been investigated for their ability to inhibit various enzymes, demonstrating the scaffold's utility in designing enzyme inhibitors for a range of biological pathways.

The 2(1H)-pyrazinone heterocycle is recognized as a motif suitable for the ATP-competitive inhibition of kinases. nih.gov Synthetic pyrazinone derivatives have been described as inhibitors of different enzymes, including kinases. rsc.org For example, compound 15 , synthesized by Raubo et al., is an inhibitor of p38α mitogen-activated protein kinase, an enzyme involved in regulating pro-inflammatory signaling. nih.govrsc.org Pyrazinones are also thought to potentially exert antimicrobial effects against MRSA through mechanisms that may include kinase inhibition. mdpi.com

The inhibitory activity of pyrazinone derivatives against proteases has been studied. nih.govrsc.org Specifically, their potential to inhibit thrombin (Factor IIa), a trypsin-like serine protease in the blood coagulation cascade, has been a subject of extensive research. nih.govrsc.orgudg.edu Compounds such as 14a and 14b have been identified as candidates that target thrombin. nih.govrsc.org In addition to thrombin, other proteases are also targeted by this class of compounds. Suitably-functionalized 2-pyrazinone derivatives have been shown to inhibit human neutrophil elastase (HNE) with IC50 values in the nanomolar range. nih.gov

Antimicrobial Efficacy in In Vitro Models

Pyrazinone derivatives have been reported to possess a range of bioactivities, including antimicrobial properties. mdpi.com The 2(1H)-pyrazinone scaffold is a component of various natural products and has been utilized in the design of pharmacologically active agents. nih.govrsc.org A novel pyrazinone derivative, designated MR754-F3, produced by Streptomyces anulatus, has demonstrated potent anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. mdpi.com It is suggested that the mechanism of action for pyrazinones against MRSA could involve various pathways, such as the inhibition of proteases or kinases, or the regulation of virulence. mdpi.com Other pyrazinone derivatives, like Sorazinone B from Sorangium cellulosum, have also shown some activity against Gram-positive bacteria. mdpi.com While these studies point to the potential of the pyrazinone core in developing antimicrobial agents, specific in vitro antimicrobial data for this compound is not documented in the reviewed literature. It is important to distinguish these findings from studies on pyrazoline derivatives, which are structurally different but also show antimicrobial effects. turkjps.orgjrespharm.comjaper.inscispace.comnih.gov

Table of Mentioned Compounds

| Compound Name/Identifier |

|---|

| This compound |

| 3,6-bis[Dmt-NH(CH₂)n]-2(1H)-pyrazinones |

| 3-[4′-(H-Dmt)-aminobutyl]-6-[3′-(H-Dmt)-aminopropyl]-5-methyl-2(1H)-pyrazinone |

| 3,6-bis(4′-Dmt-aminobutyl)-5-methyl-2(1H)-pyrazinone |

| 3,6-bis(3′-Dmt-aminopropyl)-5-methyl-2(1H)-pyrazinone |

| 3-[H-Dmt-NH-(CH₂)₄]-6-β-phenethyl-5-methyl-2(1H)-pyrazinone |

| BMS-764459 |

| Compound 14a (Thrombin Inhibitor) |

| Compound 14b (Thrombin Inhibitor) |

| Compound 15 (p38α MAP kinase inhibitor) |

| MR754-F3 |

| Sorazinone B |

| 2',6'-dimethyl-L-tyrosine (Dmt) |

| Thrombin (Factor IIa) |

| Human Neutrophil Elastase (HNE) |

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

The antibacterial potential of pyrazinone derivatives and related heterocyclic compounds has been a subject of scientific inquiry. While specific data on this compound is limited, studies on analogous structures provide insights into their antibacterial spectrum.

Research into pyrazole (B372694) derivatives has revealed their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole-thiazole hybrids have demonstrated antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 3.9 µg/mL. nih.gov Some of these compounds were also found to be effective against Staphylococcus aureus and Klebsiella planticola with a 50% inhibitory concentration (IC₅₀) value of 11.8 µM. nih.gov Furthermore, N-(trifluoromethylphenyl) derivatives of pyrazole have shown potent growth inhibition of Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.78 μg/mL. nih.gov

Derivatives of pyrazolopyridinone fused with imidazopyridine have exhibited excellent antibacterial properties, with MIC values reaching as low as 0.39 μg/mL. nih.gov One such compound demonstrated superior activity against Staphylococcus epidermidis compared to the standard control. nih.gov In the context of multidrug-resistant pathogens, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles have shown activity against Acinetobacter baumannii multidrug-resistant (Ab-MDR) isolates, with MIC values between 512 µg/mL and 1,024 µg/mL. nih.gov

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity. One compound, in particular, displayed superior antibacterial activity with MICs of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin. mdpi.com

Table 1: Antibacterial Activity of Pyrazole and Pyrazinone Analogues

| Compound Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| Pyrazole-thiazole hybrids | Various | 1.9 - 3.9 | nih.gov |

| N-(trifluoromethylphenyl) pyrazole derivatives | MRSA | 0.78 | nih.gov |

| Pyrazolopyridinone-fused imidazopyridines | S. epidermidis | 0.39 | nih.gov |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | Ab-MDR | 512 - 1024 | nih.gov |

| Triazolo[4,3-a]pyrazine derivative | S. aureus | 32 | mdpi.com |

| Triazolo[4,3-a]pyrazine derivative | E. coli | 16 | mdpi.com |

Antifungal Activity Assessment

The antifungal properties of pyrazinone analogues have been investigated against various fungal pathogens. A study on pyrazine (B50134) analogs of chalcones, which included propyl derivatives, tested their in vitro susceptibility against eight fungal strains. nih.govnih.gov The results indicated that these compounds were largely inactive or only weakly active against most strains, with some comparable activity against Trichophyton mentagrophytes. nih.govnih.gov It was observed that replacing a non-branched propyl with a branched isopropyl group did not significantly alter the in vitro antifungal activity against T. mentagrophytes. nih.govnih.gov However, nitro-substituted derivatives exhibited in vitro activity against this dermatophyte comparable to fluconazole. nih.govnih.gov

In another study, a family of 3,5-dichloropyrazin-2(1H)-one derivatives was synthesized and assessed for their in vitro fungicidal activity against Candida albicans. nih.gov Two compounds from this series were identified as the most active and were found to induce the accumulation of reactive oxygen species in this pathogen. nih.gov Furthermore, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives have demonstrated excellent antifungal activity against a clinical strain of C. albicans. researchgate.net

A novel compound, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole, was synthesized and showed moderate antifungal activity against Candida tropicalis, Candida parapsilosis, and Candida albicans at concentrations ranging from 25 to 50 μg/mL. nih.gov

Antimycobacterial Research

Research into pyrazinamide (B1679903), a cornerstone drug for tuberculosis treatment, has led to the exploration of its analogues for improved antimycobacterial activity. One study focused on hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold. The most active compound, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide, demonstrated a broad spectrum of activity, inhibiting Mycobacterium tuberculosis, M. kansasii, and M. avium with a Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL (2.3 μM). mdpi.com This compound also exhibited a selectivity index greater than 20 when tested against HepG2 cells. mdpi.com

Furthermore, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives have shown interesting antitubercular activity against the Mycobacterium tuberculosis H37Rv reference strain. researchgate.net

Table 2: Antimycobacterial Activity of Pyrazinamide Analogues

| Compound | Mycobacterial Strain(s) | MIC (µg/mL) | Reference |

| 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | M. tuberculosis, M. kansasii, M. avium | 0.78 | mdpi.com |

| 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives | M. tuberculosis H37Rv | Not specified | researchgate.net |

Cellular Proliferation Inhibition Mechanisms (Non-Clinical Contexts)

Investigation of Antiproliferative Effects on Cell Lines

A series of pyrazoline-based compounds were investigated for their cytotoxic effects on A549 human lung adenocarcinoma cells. doaj.orgnih.gov One compound, 1-(4-methoxyphenyl)-3-(2-furanyl)-5-(4-methylphenyl)-2-pyrazoline, was identified as a promising agent due to its selective inhibitory effect on the A549 cell line, with an IC₅₀ value of 138.63 µg/mL. doaj.orgnih.gov

Novel 3(2H)-pyridazinone derivatives, structurally related to pyrazinones, have also been synthesized and evaluated for their anti-proliferative effects. These compounds, featuring a piperazinyl linker, demonstrated good anti-proliferative activity against gastric adenocarcinoma cells (AGS) with limited cytotoxicity against normal human gingival fibroblasts. semanticscholar.org

Furthermore, a panel of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives, which share a heterocyclic scaffold, were screened for antitumor activity. One derivative was found to possess strong anti-proliferative activity in multiple cancer cell lines while showing relative insensitivity in normal human IMR90 cells. mdpi.com

Table 3: Antiproliferative Activity of Pyrazinone Analogues

| Compound Class | Cell Line(s) | IC₅₀ (µg/mL) | Reference |

| 1-(4-methoxyphenyl)-3-(2-furanyl)-5-(4-methylphenyl)-2-pyrazoline | A549 (human lung adenocarcinoma) | 138.63 | doaj.orgnih.gov |

| 3(2H)-pyridazinone derivatives | AGS (gastric adenocarcinoma) | Not specified | semanticscholar.org |

| 5-hydroxy-1H-pyrrol-2-(5H)-one derivative | Multiple cancer cell lines | Not specified | mdpi.com |

Research into Molecular Mechanisms of Cellular Toxicity

The molecular mechanisms underlying the cytotoxic effects of pyrazinone analogues are multifaceted. Studies on 3(2H)-pyridazinone derivatives suggest that their anti-proliferative effects may be mediated through the induction of oxidative stress, as evidenced by the release of hydrogen peroxide and morphological changes indicative of apoptosis, such as cell blebbing. semanticscholar.org Further analysis confirmed the apoptotic process through the measurement of Bax expression. semanticscholar.org

In the case of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives, it was found that a potent compound induced S-phase cell cycle arrest and apoptosis. mdpi.com This was associated with the induction of DNA damage and activation of p53 in HCT116 cells, suggesting that the apoptotic effect is at least partially dependent on p53. mdpi.com

Research on NCX4040, a non-steroidal anti-inflammatory NO-donor, which has a different structure but provides insight into cytotoxic mechanisms, revealed that it induces significant apoptosis in ovarian tumor cells. mdpi.com Its cytotoxicity is linked to the depletion of cellular glutathione, leading to oxidative stress through the formation of reactive oxygen/nitrogen species (ROS/RNS). mdpi.com

Anti-inflammatory Properties and Related Biological Pathways

The anti-inflammatory potential of pyrazinone-related structures has been an area of active investigation. Pyrazole and pyrazoline derivatives are known to possess anti-inflammatory activities. nih.gov

A new pyrazole derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), has been shown to reduce carrageenan-induced paw edema and cell migration in mice. mdpi.com The mechanism of action for this compound involves the NO/cGMP pathway and calcium channels. mdpi.com

A library of pyrazolo[1,5-a]quinazoline compounds and their derivatives were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. Thirteen compounds were identified with anti-inflammatory activity (IC₅₀ < 50 µM). Molecular modeling suggested that these compounds could effectively bind to and inhibit mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, with the highest affinity for JNK3.

The anti-inflammatory activity of pyrazoles and pyrazolines is often attributed to the inhibition of cyclooxygenases (COXs) and 5-lipoxygenase (5-LOX), which are key enzymes in the biosynthesis of prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Ampicillin |

| 1-(4-methoxyphenyl)-3-(2-furanyl)-5-(4-methylphenyl)-2-pyrazoline |

| 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide |

| 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole |

| 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole |

| Fluconazole |

| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole |

| NCX4040 |

| Pyrazinamide |

| Doxorubicin |

| Cyclophosphamide |

| Vancomycin |

| Methicillin |

| Streptomycin |

| Celecoxib |

| Rofecoxib |

| Etoricoxib |

| Fenbufen |

| Nitazoxanide |

| Aceclofenac |

| Trolox |

| Diosgenin |

| Diclofenac sodium |

| Sorafenib |

| Vemurafenib |

| Topotecan |

| Cis-platinum |

| Taxanes |

| Adriamycin |

| 5-fluorouracil |

| Thionyl chloride |

| Ethyl acetoacetate |

| Phenyl hydrazine (B178648) hydrochloride |

| Oxalyl chloride |

| Hydrazine hydrate |

| Glacial acetic acid |

| Diethyl ether |

| Ethanol |

| Acetone |

| Methanol (B129727) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Phosphate-buffered saline (PBS) |

| Glutaraldehyde |

| Hydrogen peroxide |

| Ferric chloride |

| Ascorbic acid |

| Lipopolysaccharide (LPS) |

| Carrageenan |

| Histamine |

| Formalin |

| Acetic acid |

| Phenylephrine |

| Nω-nitro-l-arginine methyl ester |

| 1H- nih.govmdpi.comdoaj.orgoxadiazolo[4,3-alpha]quinoxalin-1-one |

| Calcium chloride (CaCl₂) |

| Potassium chloride (KCl) |

| Sodium chloride (NaCl) |

| Sodium acetate |

| Bromine |

| Malononitrile |

| Hydrazinum chloride |

| Triethyl orthoformate |

| Aromatic isocyanates |

| Iminophosphorane |

| Isobutyric acid |

| Silver nitrate (B79036) (AgNO₃) |

| Ammonium persulfate ((NH₄)₂S₂O₈) |

| Methylmagnesium iodide (CH₃MgI) |

| Benzaldehyde |

| Pyridine |

| Diethylamine (Et₂NH) |

| Thionyl chloride (SOCl₂) |

| Potassium carbonate (K₂CO₃) |

| Potassium hydroxide (B78521) (KOH) |

| Tosylmethyl isocyanide (TosMIC) |

| Chloramine-T |

| Diphenyl hydrazones |

| Nitrile imines |

| Ethyl phenyl propiolate |

| 2,5-diphenyl tetrazole |

| 4-methylbenzaldehyde hydrazone |

| 3,4,5-trimethoxybenzaldehyde hydrazone |

| 4-chlorobenzaldehyde hydrazone |

| 2-acetyl thiophene |

| 2-fluorophenylhydrazine |

| 4-fluorophenylhydrazine |

| 4-bromophenylhydrazine |

| 4-methoxyphenylhydrazine |

| 4-methylphenylhydrazine |

| 2-furancarboxaldehyde |

| 4-chlorobenzaldehyde |

| 4-methylbenzaldehyde |

| 4-methoxybenzaldehyde |

| thiophene-2-carboxaldehyde |

| 1,3-benzodioxole-5-carboxaldehyde |

| 4-phenylthiazol-2-amine |

| 4-(pyridin-2-yl)thiazol-2-amine |

| 2-aminothiazole |

| 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate |

| 2-morpholinoquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl |

| 5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one |

| dihydrotriazine |

| 1,3-diaryl pyrazole |

| 3-hydrazinoquinoxalin-2(1H)-one |

| quinoxaline-2,3-dione |

| 3-(pyrazol-1-yl)quinoxalin-2(1H)-one |

| 3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2(1H)-one |

| 3-(5-oxo-3-phenyl-4,5-dihydropyrazol-1-yl)quinoxalin-2(1H)-one |

| 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole |

| 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |

| 1,8-2H-pyrazolo[3,4-d] nih.govmdpi.comdoaj.orgtriazolo[1,5-a]pyrimidin-4-ones |

| pyrazolo[1,5-a]quinazolines |

| 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide |

| 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide |

| 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline |

| 4,5-dihydropyrazolo[1,5-a]quinazoline |

| 1H-pyrrolo[3,2-c]pyridine |

| 5-amino-1-(4-((4-chlorophenyl)sulfonamido)benzyl)-3-cyclopropyl-1H-pyrazol-5-amine |

| 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines |

| 4-(2-fluorophenyl)-1H-pyrazol-5-amine |

| ethyl 3-oxo-3-phenylpropanoate |

| (5-bromopyridin-2-yl)methanamine |

| 2-phenyl-5-substituted pyrazolo[1,5-a]pyrimidines |

| pyrazino[1,2-b]isoquinoline-4-ones |

| 1,3-diphenyl-4-formylpyrazoles |

| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles |

| pyrazolo[3,4-d]pyrimidine |

| pyran-linked phthalazinone-pyrazole hybrids |

| 6H-1,2-oxazin-6-ones |

| 3-(4-Chlorophenyl)-5-(p-tolyl)-6H-1,2-oxazin-6-one |

| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one |

| Ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazol-4-carboxylate |

| 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide |

| 2-amino-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

| 4-(substitutedphenyl) hydrazono-3-methyl-2-pyrazolin-5-ones |

| 2-isoxazolin-5-ones |

| ethyl-2-(substitutedphenyl) hydrazono-3-oxobutyrates |

| triterpenoid pyrazines |

| triterpenoid pyridines |

| N-Pyrazinoyl substituted amino acids |

| pyrazine thiocarboxamide |

| N-hydroxymethyl pyrazine thiocarboxamide |

| pyrazinoic acid n-octyl ester |

| pyrazinoic acid pivaloyloxymethyl ester |

| (E)-1-(5-alkylpyrazin-2-yl)-3-(hydroxyphenyl)prop-2-en-1-ones |

| (E)-1-(5-alkylpyrazin-2-yl)-3-(nitrophenyl)prop-2-en-1-ones |

| (E)-1-(5-isopropylpyrazin-2-yl)-3-(subst. phenyl)prop-2-en-1-ones |

| pyrido[2,3-b]pyrazine derivatives |

| 5-bromo-2,3-diaminopyridine |

| oxalic acid |

| 2,3-dithione |

| pyrazoline |

| pyrazole |

| isoxazoline |

| benzenesulfonamide |

| 3-hydrazinyl-5H- nih.govmdpi.comdoaj.orgtriazino[5,6-b]indole |

| 2-(3-(4-bromophenyl)-3-oxoprop-1-enyl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one |

| 2-(1-(5H- nih.govmdpi.comdoaj.orgtriazino[5,6-b]indol-3-yl)-3-(4-bromo-phenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4 (5H)-one |

| 3-phenyl-1H-pyrazole-4-carbaldehyde |

| 3(2H)-pyridazinone |

| 5-chloro-pyrazinamide |

| n-propyl pyrazinoate |

| pyrazinoic acid |

| 5-chloro pyrazinoic acid |

| N-acylpyrazinamide |

| pyrazolo[3,4-d]pyrimidine |

| 4-methyl-6-morpholinopyrimidine |

| spirostene-pyrazole conjugates |

| alkynyldiketones |

| 3,5-disubstituted pyrazole |

| N-(4-acetylphenyl)pyrazine-2-carboxamide |

| N-(3-acetylphenyl)pyrazine-2-caboxamide |

| N-[4- and/or 3-(3-(4-substituted phenyl)acryloyl)phenyl]pyrazine-2-carboxamide |

| N-[4-(bromoacetyl)phenyl]pyrazine-2-carboxamide |

| N-[3-(2,2-dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide |

| {1-[3 or 4-(pyrazine-2-carboxamido)phenyl]ethylidene}hydrazine |

| 3-amino-5-aryl-3'-(pyrazine-2-carboxamido)biphenyl-2,4-dicarbonitrile |

| oleanane aldehyde-β-enone |

| betulin |

The following report details the non-clinical biological activities of the chemical compound this compound and its structural analogues. The investigations cover its antibacterial, antifungal, antimycobacterial, antiproliferative, and anti-inflammatory properties.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

The antibacterial potential of pyrazinone derivatives and related heterocyclic compounds has been a subject of scientific inquiry. While specific data on this compound is limited, studies on analogous structures provide insights into their antibacterial spectrum.

Research into pyrazole derivatives has revealed their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole-thiazole hybrids have demonstrated antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 3.9 µg/mL. nih.gov Some of these compounds were also found to be effective against Staphylococcus aureus and Klebsiella planticola with a 50% inhibitory concentration (IC₅₀) value of 11.8 µM. nih.gov Furthermore, N-(trifluoromethylphenyl) derivatives of pyrazole have shown potent growth inhibition of Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.78 μg/mL. nih.gov

Derivatives of pyrazolopyridinone fused with imidazopyridine have exhibited excellent antibacterial properties, with MIC values reaching as low as 0.39 μg/mL. nih.gov One such compound demonstrated superior activity against Staphylococcus epidermidis compared to the standard control. nih.gov In the context of multidrug-resistant pathogens, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles have shown activity against Acinetobacter baumannii multidrug-resistant (Ab-MDR) isolates, with MIC values between 512 µg/mL and 1,024 µg/mL. nih.gov

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity. One compound, in particular, displayed superior antibacterial activity with MICs of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin. mdpi.com

| Compound Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole-thiazole hybrids | Various | 1.9 - 3.9 | nih.gov |

| N-(trifluoromethylphenyl) pyrazole derivatives | MRSA | 0.78 | nih.gov |

| Pyrazolopyridinone-fused imidazopyridines | S. epidermidis | 0.39 | nih.gov |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | Ab-MDR | 512 - 1024 | nih.gov |

| Triazolo[4,3-a]pyrazine derivative | S. aureus | 32 | mdpi.com |

| Triazolo[4,3-a]pyrazine derivative | E. coli | 16 | mdpi.com |

Antifungal Activity Assessment

The antifungal properties of pyrazinone analogues have been investigated against various fungal pathogens. A study on pyrazine analogs of chalcones, which included propyl derivatives, tested their in vitro susceptibility against eight fungal strains. nih.govnih.gov The results indicated that these compounds were largely inactive or only weakly active against most strains, with some comparable activity against Trichophyton mentagrophytes. nih.govnih.gov It was observed that replacing a non-branched propyl with a branched isopropyl group did not significantly alter the in vitro antifungal activity against T. mentagrophytes. nih.govnih.gov However, nitro-substituted derivatives exhibited in vitro activity against this dermatophyte comparable to fluconazole. nih.govnih.gov

In another study, a family of 3,5-dichloropyrazin-2(1H)-one derivatives was synthesized and assessed for their in vitro fungicidal activity against Candida albicans. nih.gov Two compounds from this series were identified as the most active and were found to induce the accumulation of reactive oxygen species in this pathogen. nih.gov Furthermore, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives have demonstrated excellent antifungal activity against a clinical strain of C. albicans. researchgate.net

A novel compound, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole, was synthesized and showed moderate antifungal activity against Candida tropicalis, Candida parapsilosis, and Candida albicans at concentrations ranging from 25 to 50 μg/mL. nih.gov

Antimycobacterial Research

Research into pyrazinamide, a cornerstone drug for tuberculosis treatment, has led to the exploration of its analogues for improved antimycobacterial activity. One study focused on hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold. The most active compound, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide, demonstrated a broad spectrum of activity, inhibiting Mycobacterium tuberculosis, M. kansasii, and M. avium with a Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL (2.3 μM). mdpi.com This compound also exhibited a selectivity index greater than 20 when tested against HepG2 cells. mdpi.com

Furthermore, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives have shown interesting antitubercular activity against the Mycobacterium tuberculosis H37Rv reference strain. researchgate.net

| Compound | Mycobacterial Strain(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | M. tuberculosis, M. kansasii, M. avium | 0.78 | mdpi.com |

| 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives | M. tuberculosis H37Rv | Not specified | researchgate.net |

Cellular Proliferation Inhibition Mechanisms (Non-Clinical Contexts)

Investigation of Antiproliferative Effects on Cell Lines

A series of pyrazoline-based compounds were investigated for their cytotoxic effects on A549 human lung adenocarcinoma cells. doaj.orgnih.gov One compound, 1-(4-methoxyphenyl)-3-(2-furanyl)-5-(4-methylphenyl)-2-pyrazoline, was identified as a promising agent due to its selective inhibitory effect on the A549 cell line, with an IC₅₀ value of 138.63 µg/mL. doaj.orgnih.gov

Novel 3(2H)-pyridazinone derivatives, structurally related to pyrazinones, have also been synthesized and evaluated for their anti-proliferative effects. These compounds, featuring a piperazinyl linker, demonstrated good anti-proliferative activity against gastric adenocarcinoma cells (AGS) with limited cytotoxicity against normal human gingival fibroblasts. semanticscholar.org

Furthermore, a panel of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives, which share a heterocyclic scaffold, were screened for antitumor activity. One derivative was found to possess strong anti-proliferative activity in multiple cancer cell lines while showing relative insensitivity in normal human IMR90 cells. mdpi.com

| Compound Class | Cell Line(s) | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 1-(4-methoxyphenyl)-3-(2-furanyl)-5-(4-methylphenyl)-2-pyrazoline | A549 (human lung adenocarcinoma) | 138.63 | doaj.orgnih.gov |

| 3(2H)-pyridazinone derivatives | AGS (gastric adenocarcinoma) | Not specified | semanticscholar.org |

| 5-hydroxy-1H-pyrrol-2-(5H)-one derivative | Multiple cancer cell lines | Not specified | mdpi.com |

Research into Molecular Mechanisms of Cellular Toxicity

The molecular mechanisms underlying the cytotoxic effects of pyrazinone analogues are multifaceted. Studies on 3(2H)-pyridazinone derivatives suggest that their anti-proliferative effects may be mediated through the induction of oxidative stress, as evidenced by the release of hydrogen peroxide and morphological changes indicative of apoptosis, such as cell blebbing. semanticscholar.org Further analysis confirmed the apoptotic process through the measurement of Bax expression. semanticscholar.org

In the case of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives, it was found that a potent compound induced S-phase cell cycle arrest and apoptosis. mdpi.com This was associated with the induction of DNA damage and activation of p53 in HCT116 cells, suggesting that the apoptotic effect is at least partially dependent on p53. mdpi.com

Research on NCX4040, a non-steroidal anti-inflammatory NO-donor, which has a different structure but provides insight into cytotoxic mechanisms, revealed that it induces significant apoptosis in ovarian tumor cells. mdpi.com Its cytotoxicity is linked to the depletion of cellular glutathione, leading to oxidative stress through the formation of reactive oxygen/nitrogen species (ROS/RNS). mdpi.com

Anti-inflammatory Properties and Related Biological Pathways

The anti-inflammatory potential of pyrazinone-related structures has been an area of active investigation. Pyrazole and pyrazoline derivatives are known to possess anti-inflammatory activities. nih.gov

A new pyrazole derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), has been shown to reduce carrageenan-induced paw edema and cell migration in mice. mdpi.com The mechanism of action for this compound involves the NO/cGMP pathway and calcium channels. mdpi.com

A library of pyrazolo[1,5-a]quinazoline compounds and their derivatives were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. Thirteen compounds were identified with anti-inflammatory activity (IC₅₀ < 50 µM). Molecular modeling suggested that these compounds could effectively bind to and inhibit mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, with the highest affinity for JNK3.

The anti-inflammatory activity of pyrazoles and pyrazolines is often attributed to the inhibition of cyclooxygenases (COXs) and 5-lipoxygenase (5-LOX), which are key enzymes in the biosynthesis of prostaglandins and leukotrienes, potent mediators of inflammation. nih.gov

Role in Quorum Sensing and Inter-Microbial Signaling

There is currently no specific information available in the scientific literature regarding the role of this compound in quorum sensing and inter-microbial signaling.

Regulation of Biofilm Formation

No studies were found that specifically investigate the effect of this compound on the regulation of biofilm formation.

Virulence Factor Modulation

There is no available research detailing the impact of this compound on the modulation of virulence factors in any microorganism.

Structure Activity Relationship Sar Elucidations and Rational Molecular Design of 5 Propyl 2 1h Pyrazinone Derivatives

Identification of Pharmacophoric Elements Critical for Biological Activity

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are recognized at a receptor site and are responsible for that molecule's biological activity. For the 5-propyl-2(1H)-pyrazinone scaffold, the pyrazinone ring itself is a core pharmacophoric element. researchgate.net This heterocyclic, nonaromatic ring system is a common feature in a variety of naturally occurring and synthetic bioactive compounds. researchgate.net

The essential components of the this compound pharmacophore can be broken down as follows:

The 2(1H)-Pyrazinone Core: This six-membered ring is crucial for establishing the fundamental architecture of the molecule, providing a rigid scaffold upon which various substituents can be strategically placed. researchgate.net Its presence is a hallmark of this family of compounds. researchgate.net

The Amide Moiety within the Ring: The N-H and C=O groups within the pyrazinone ring are key hydrogen bond donors and acceptors, respectively. These functional groups are often critical for anchoring the molecule to specific amino acid residues within a biological target's binding site.

Substitutable Positions: The nitrogen atom at position 1 and the carbon atoms at positions 3 and 6 of the pyrazinone ring are amenable to substitution. These positions provide opportunities for introducing additional functional groups to fine-tune the molecule's properties and enhance its interaction with a target.

Impact of Substituent Variations on Receptor Affinity and Selectivity

The systematic modification of substituents on the this compound core is a cornerstone of SAR studies, aiming to enhance receptor affinity and selectivity. Research has demonstrated that even minor alterations to the substituents can have a profound impact on biological activity.

For instance, in related heterocyclic systems like pyrazoles, the introduction of different groups can significantly alter inhibitory activity. In one study on pyrazole (B372694) derivatives, the presence of a 3,5-diphenylpyrazole (B73989) already showed high inhibitory activity against a particular enzyme. nih.gov When one of the phenyl groups was replaced with smaller groups like methyl or benzyl, the activity decreased, while a cyclopentyl group maintained similar activity. nih.gov This highlights the importance of the size and nature of substituents in achieving optimal target interaction. nih.gov

The following table summarizes the general impact of substituent variations on the this compound scaffold, drawing parallels from broader research on related heterocyclic compounds:

| Position of Substitution | Type of Substituent | General Impact on Activity |

| N1-Position | Alkyl, Aryl, Acyl groups | Can influence solubility, metabolic stability, and interactions with the receptor surface. |

| C3-Position | Halogens, Alkoxy, Amino groups | Can modulate electronic properties and provide additional hydrogen bonding opportunities. |

| C6-Position | Aromatic rings, Heterocycles | Can introduce significant steric bulk and potential for pi-pi stacking interactions, often leading to increased affinity. |

| Propyl Group (C5) | Isomeric forms (e.g., isopropyl) | Can alter the steric fit within the binding pocket, potentially enhancing selectivity for a specific receptor subtype. |

The strategic placement of electron-withdrawing or electron-donating groups can also influence the electronic distribution within the pyrazinone ring, thereby affecting its binding characteristics. For example, in a series of N-arylpiperazine derivatives, the introduction of an electron-withdrawing group on a phenyl ring was found to be beneficial for antimycobacterial activity. mdpi.com

Stereochemical Influences on Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a dramatic effect on biological activity. When a molecule contains a chiral center, its different enantiomers or diastereomers can exhibit vastly different potencies and selectivities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another.

In the context of this compound derivatives, the introduction of a chiral center, for example by modifying the propyl group or adding a chiral substituent at another position, would necessitate the separation and individual testing of the resulting stereoisomers.

While specific studies on the stereochemistry of this compound are not detailed in the provided search results, the principle is a well-established paradigm in medicinal chemistry. For many classes of drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Therefore, the synthesis and evaluation of enantiomerically pure compounds are often crucial steps in the drug development process.

Design Principles for Enhanced Target Engagement and Specificity

The culmination of SAR studies is the development of a set of design principles that guide the synthesis of new derivatives with improved properties. For this compound analogs, these principles would focus on maximizing interactions with the desired biological target while minimizing off-target effects.

Key design principles include:

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational methods like molecular docking can be used to predict how different derivatives will bind. This allows for the rational design of molecules with complementary shapes and functional groups that can form strong interactions with the active site.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, but which may lead to improved potency, selectivity, or pharmacokinetic properties. For example, a hydroxyl group could be replaced with a thiol or an amine to probe the importance of hydrogen bonding at a particular position.

Conformational Restriction: By introducing cyclic structures or other rigidifying elements, the conformational flexibility of the molecule can be reduced. This can lock the molecule into its bioactive conformation, leading to a higher affinity for the target and potentially improved selectivity.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them together to create a more potent lead compound.

The ultimate goal of these design principles is to create a molecule that fits perfectly into the binding site of the target protein, forming a network of favorable interactions that lead to high affinity and specificity.

Computational Chemistry and Molecular Modeling Applied to 5 Propyl 2 1h Pyrazinone and Its Analogues

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This technique is crucial for understanding the structural basis of ligand-target recognition and is widely used in drug design to screen virtual libraries of compounds and to predict their binding affinity and mode.

In studies involving analogues of 5-propyl-2(1H)-pyrazinone, such as pyrazole (B372694) derivatives, molecular docking has been effectively used to identify potential inhibitors for various protein targets. For instance, docking studies on pyrazole derivatives against receptor tyrosine kinases and other protein kinases have revealed key interactions necessary for inhibition. nih.govnih.gov Automated docking approaches calculate the binding energy, which reflects the affinity of the ligand for the protein's binding pocket. Lower binding energies typically indicate a more stable and favorable interaction. nih.gov

Research on a series of pyrazole derivatives identified compounds with significant potential to inhibit targets like VEGFR-2, Aurora A, and CDK2, which are implicated in cancer. nih.govnih.gov The docking results highlighted that these compounds fit deeply within the binding pockets of the proteins, forming crucial hydrogen bonds and benefiting from van der Waals and electrostatic interactions. nih.govnih.gov For example, specific pyrazole derivatives showed minimum binding energies ranging from -8.57 to -10.35 kJ/mol, suggesting strong binding to their respective kinase targets. nih.gov Similarly, simulations involving 4,6-substituted-1,3,5-triazin-2(1H)-ones, which share a heterocyclic core, were used to optimize their binding to the ATP binding site of human DNA topoisomerase IIα. nih.gov These studies demonstrate the power of molecular docking to guide the structural optimization of heterocyclic compounds to enhance their biological activity. nih.gov

Table 1: Molecular Docking Results for Pyrazole Analogues Against Kinase Targets

| Compound | Target Protein | PDB ID | Binding Energy (kJ/mol) | Key Interactions |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 | 2QU5 | -10.09 | Deep binding pocket interaction, hydrogen bonds nih.gov |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A | 2W1G | -8.57 | Good inhibition constant, vdW + Hbond + desolv energy nih.gov |

This table is generated based on data for pyrazole analogues as direct docking data for this compound was not available in the search results.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, capturing conformational changes and the dynamics of ligand-protein binding. mdpi.com By simulating the motions of atoms and molecules over time, MD can reveal the stability of docking poses, the flexibility of the ligand and protein, and the network of interactions that stabilize the complex.

MD simulations have been applied to various heterocyclic systems to understand their dynamic behavior. For example, simulations of 4,6-substituted 1,3,5-triazin-2(1H)-ones bound to human DNA topoisomerase IIα were used to validate and refine binding models. nih.gov These simulations, combined with experimental data, highlighted the importance of interactions with specific residues like Asn120 and hydrophobic interactions within the binding site. nih.gov

In another study, MD simulations lasting up to one microsecond were performed on the 5-HT2A receptor to characterize the protein dynamics when stimulated by agonist or antagonist ligands. nih.govmdpi.com These simulations revealed how ligands induce specific conformational changes, such as the breaking or formation of an "ionic lock" between residues, which is critical for receptor activation or deactivation. nih.govmdpi.com Such studies allow for a comprehensive analysis of hydrogen bonds, salt bridges, and hydrophobic interaction networks over the simulation time, providing a dynamic picture of the binding event that is not available from static docking poses alone. nih.gov This approach allows researchers to understand how a ligand like a pyrazinone analogue might dynamically interact with its target, leading to a more profound understanding of its mechanism of action. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ijper.orgmdpi.com By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. fip.org

QSAR studies have been successfully applied to various classes of heterocyclic compounds analogous to pyrazinones. In one study, a QSAR model was developed for a series of pyrazoline derivatives with anticancer activity. ijper.org The resulting model showed good statistical significance, with a correlation coefficient (r²) of 0.884, indicating a strong correlation between the selected molecular descriptors and the antiproliferative activity. ijper.org

Another QSAR study focused on pyridothienopyrimidine derivatives as antimicrobial agents against Pseudomonas aeruginosa. fip.org The best QSAR equation developed had a high correlation coefficient (R = 0.943) and was validated internally and externally (Q² = 0.62). fip.org The model revealed that the antimicrobial activity could be increased by decreasing the values of specific descriptors: the logarithm of aqueous solubility (Log S), the energy of the lowest unoccupied molecular orbital (ELUMO), and the molar refractivity (MR). fip.org Similarly, QSAR models for pyrazoline derivatives as carbonic anhydrase inhibitors have been developed using quantum chemical descriptors calculated via DFT. researchgate.netnih.gov These models achieved high predictive accuracy (R²test up to 0.95), demonstrating their utility in designing new, potent inhibitors. nih.gov

Table 2: Statistical Results of a QSAR Model for Pyridothienopyrimidine Analogues

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| n | 12 | Number of compounds in the dataset fip.org |

| R | 0.943 | High correlation coefficient fip.org |

| R² | 0.890 | 89% of the variance in activity is explained by the model fip.org |

| Q² (Cross-validated R²) | 0.62 | Good internal predictive ability fip.org |

This table is based on data for pyridothienopyrimidine analogues as a representative example of QSAR studies on related heterocyclic systems.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into the electronic behavior and chemical reactivity of a compound. ekb.egrsc.org

For pyrazine (B50134) and pyrazole derivatives, DFT calculations have been used to analyze their electronic properties and to rationalize their behavior in various applications. ekb.egrsc.org The HOMO-LUMO energy gap is a particularly important parameter, as a small gap suggests that charge transfer can easily occur within the molecule, indicating higher chemical reactivity and lower kinetic stability. rsc.orgnih.gov DFT can also be used to compute global reactivity descriptors like chemical hardness (η), global softness (S), electrophilicity (ω), and electronegativity (χ), which further characterize a molecule's reactivity. ekb.eg

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are valuable for visualizing the charge distribution on the molecule and identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. ekb.eg This information is critical for understanding intermolecular interactions, such as how a pyrazinone analogue might interact with a biological target. ekb.eg Studies on pyrazole and quinolinone derivatives have used DFT to analyze the effects of different substituents on the electronic and nonlinear optical (NLO) properties of the molecules. ekb.egeurjchem.com

Table 3: DFT-Calculated Electronic Properties for Heterocyclic Analogues

| Molecule Type | Property | Calculated Value | Significance |

|---|---|---|---|

| Pyrazole Derivative | HOMO-LUMO Energy Gap | ~4.458 eV | Indicates high electronic stability and low chemical reactivity nih.gov |

| Pyrazolyl Quinolinone | Electronegativity (χ) | Varies with substituent | Describes the ability to attract electrons ekb.eg |

| Pyrazolyl Quinolinone | Chemical Hardness (η) | Varies with substituent | Measures resistance to charge transfer ekb.eg |

This table summarizes representative data from DFT studies on pyrazole and pyrazine analogues to illustrate the application of the method.

Diverse Research Applications of Pyrazinones Beyond Therapeutics

Agrochemical Science: Exploration as Fungicides, Herbicides, and Insecticides

The search for effective and environmentally safer crop protection agents is a continuous effort in agricultural science. Pyrazine (B50134) and its derivatives, including pyrazinones, have emerged as a promising class of compounds with potential applications as fungicides, herbicides, and insecticides. adv-bio.com Their natural occurrence in plants as a defense mechanism against pests and pathogens provides a basis for their exploration in agrochemical formulations. adv-bio.com

Fungicides: Several pyrazine and pyrazole (B372694) derivatives have demonstrated significant fungicidal activity. A notable example is pyraziflumid, a novel fungicide containing a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) structure. nih.gov This compound is a succinate (B1194679) dehydrogenase inhibitor (SDHI) and has shown excellent efficacy against a wide range of plant diseases caused by ascomycete and basidiomycete fungi, including sclerotinia rot, gray mold, and powdery mildew. nih.govresearchgate.net Research has also highlighted 4-disubstituted pyrazolin-3-ones as a potent class of fungicides, with 4,4-dihalo-substituted versions showing activity comparable to commercial fungicides against pathogens like Venturia inaequalis and Rhizoctonia solani. mdpi.com The development of pyrazolo[3,4-d] acs.orgnih.govthiazine and related pyrazole derivatives has also yielded compounds with remarkable inhibitory effects on the growth of Magnaporthe grisea, the fungus responsible for rice blast disease. nih.gov

Herbicides: Pyrazine derivatives have been investigated for their potential to control unwanted vegetation. Certain patented pyridyl-/pyrimidyl-pyrazine derivatives have been identified as herbicidally active compounds for controlling weeds in crops. google.com The mode of action for some of these herbicidal compounds involves the inhibition of essential plant enzymes. For instance, glyphosate, a widely used herbicide, targets the 5-enolpyruvylshikimate 3-phosphate (EPSP) synthase, an enzyme crucial for the biosynthesis of aromatic amino acids in plants. nih.gov Structure-activity relationship studies on novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives have shown that specific substitutions on the pyrimidine (B1678525) ring are crucial for their bleaching and root growth inhibition activities on weeds. nih.gov Diquat-dibromide, a non-selective contact herbicide containing a pyrazine fragment, has historically been used to control aquatic weeds by interfering with photosynthesis. researchgate.net

Insecticides: The pyrazoline scaffold, a reduced form of pyrazinone, is the basis for a class of insecticides. researchgate.net Indoxacarb, a prominent example, is an oxadiazine insecticide derived from pyrazolines that acts by blocking sodium channels in insect nerve cells. researchgate.net It has proven effective against a range of pests, including those resistant to other insecticide classes. researchgate.net Some insects naturally use pyrazines as alarm pheromones; for example, leafcutter ants release a pyrazine compound when threatened to alert the colony. adv-bio.com This has led to research into using these pheromones to repel agricultural pests. adv-bio.com Additionally, various hydrazone derivatives, which share structural similarities with pyrazinones, have been synthesized and shown to possess broad-spectrum insecticidal activity against pests like Spodoptera litura. rhhz.net

Table 1: Examples of Pyrazinone and Related Derivatives in Agrochemicals

| Application | Compound Class/Example | Target/Mechanism of Action | Pest/Weed Controlled | Reference(s) |

|---|---|---|---|---|

| Fungicide | Pyraziflumid | Succinate Dehydrogenase Inhibitor (SDHI) | Sclerotinia rot, gray mold, powdery mildew | nih.gov, researchgate.net |

| Fungicide | 4,4-Dihalogenated Pyrazolin-3-ones | Not specified | Venturia inaequalis, Rhizoctonia solani | mdpi.com |

| Herbicide | Pyridyl-/Pyrimidyl-Pyrazine Derivatives | Not specified | General weeds in crops | google.com |

| Herbicide | 4-(1H-Pyrazol-1-yl)pyrimidine Derivatives | Chlorophyll synthesis and root growth inhibition | Pennisetum alopecuroides | nih.gov |

| Insecticide | Indoxacarb (Pyrazoline-derived) | Sodium channel blocker | Lepidopteran and coleopteran pests | researchgate.net |

| Insecticide | Hydrazone Derivatives | Not specified | Spodoptera litura, Adoxophyes sp. | rhhz.net |

Materials Science Applications: Dyes, Electron Luminescent Materials, and Organic Semiconductors

The electron-deficient nature of the pyrazine ring makes it an attractive component in materials science, particularly for applications in electronics and photonics. When incorporated into larger conjugated systems, pyrazinones and their structural relatives can significantly influence the electronic and optical properties of the resulting materials. researchgate.net

Dyes and Pigments: The pyrazine and quinoxaline (B1680401) (a fused benzene (B151609) and pyrazine ring system) scaffolds are found in various dyes and pigments. researchgate.net Their ability to act as an electron-accepting unit in push-pull chromophores allows for the tuning of color and other photophysical properties. researchgate.net The synthesis of novel dipolar fluorescent materials based on a quinoxaline core has been reported, demonstrating their potential in creating new colorants. core.ac.uk

Electron Luminescent Materials: Pyrazine and its derivatives are key components in the development of organic light-emitting diodes (OLEDs). The electron-withdrawing pyrazine ring can be incorporated into molecules to facilitate intramolecular charge transfer (ICT) upon excitation, a process that is fundamental to luminescence. researchgate.netrsc.org Pyrazoline derivatives, in particular, have been studied for their strong photoluminescence and electroluminescence, with some exhibiting excellent characteristics for blue light emission in OLEDs. researchgate.net The emission color of these materials can be tuned by modifying the donor and acceptor units attached to the pyrazoline core. researchgate.net Furthermore, polyphenylphenyl compounds with a quinoxaline core have been evaluated as electroluminescent materials, showing promising device efficiencies. core.ac.uk

Organic Semiconductors: The development of organic semiconductors is crucial for next-generation flexible electronics, such as organic thin-film transistors (OTFTs) and organic solar cells (OSCs). researchgate.netunlv.eduarborpharmchem.com Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) has been used as a building block for π-conjugated polymer semiconductors. researchgate.net These polymers have demonstrated ambipolar transport characteristics in OTFTs, with charge carrier mobilities being a key performance metric. researchgate.net For instance, copolymers of PQx with bithiophene have shown electron mobilities up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net Pyrazine has also been used as the core for hole-transporting materials (HTMs) in perovskite solar cells, where it enhances charge transfer properties and hole mobility, leading to improved power conversion efficiencies. epa.gov

Table 2: Performance of Pyrazinone-based Organic Semiconductors

| Material | Application | Key Performance Metric | Value | Reference(s) |

|---|---|---|---|---|

| Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) - Bithiophene Copolymer | OTFT | Electron Mobility | 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ | researchgate.net |

| Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) - Bithiophene Copolymer | OTFT | Hole Mobility | 5.22 × 10⁻⁴ cm² V⁻¹ s⁻¹ | researchgate.net |

| Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) - Thieno[3,2,-b]thiophene Copolymer | OTFT | Hole Mobility | 4.82 × 10⁻² cm² V⁻¹ s⁻¹ | researchgate.net |

| Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) - Thieno[3,2,-b]thiophene Copolymer | OTFT | Electron Mobility | 3.95 × 10⁻³ cm² V⁻¹ s⁻¹ | researchgate.net |

| Pyrazine-core Hole Transport Material (PT-TPA) | Perovskite Solar Cell | Power Conversion Efficiency | 17.52% | epa.gov |

Supramolecular Chemistry: Building Blocks for Anion Receptors and Cavitands

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. In this context, heterocyclic molecules like pyrazinones can serve as valuable building blocks for constructing larger, functional architectures.

Anion Receptors: The design of synthetic receptors capable of selectively binding anions is a significant area of supramolecular chemistry, with applications in sensing and environmental remediation. beilstein-journals.orgresearchgate.net Neutral receptors often employ hydrogen bond donors to interact with the target anion. The nitrogen atoms in the pyrazinone ring and the N-H group can act as hydrogen bond donors. While specific examples focusing solely on 5-propyl-2(1H)-pyrazinone as an anion receptor are not prevalent, the principles of using nitrogen-containing heterocycles are well-established. beilstein-journals.org For example, receptors containing thiazine-1,1-dioxide heterocycles, which also feature N-H hydrogen bond donors, have been synthesized and shown to exhibit selectivity for certain anions like chloride. beilstein-journals.org The geometry and steric properties of the receptor, dictated by its building blocks, are crucial for achieving this selectivity. beilstein-journals.org

Cavitands: Cavitands are synthetic, bowl-shaped molecules with an enforced cavity capable of encapsulating smaller guest molecules. unipr.itresearchgate.net These host molecules are typically constructed from precursor units like resorcinarenes. unipr.it The functionalization of the upper and lower rims of the cavitand with various chemical groups allows for the tuning of its recognition properties. While the direct use of this compound in the synthesis of well-known cavitands is not extensively documented, the concept of using heterocyclic building blocks to create functional molecular containers is a key strategy in supramolecular chemistry. The incorporation of such units can introduce specific binding sites or electronic properties to the cavitand's cavity.

Flavor and Aroma Chemistry: Formation Pathways in Maillard Reactions

Pyrazinones, along with their more aromatic pyrazine counterparts, are significant contributors to the desirable flavors and aromas of many cooked foods. They are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. acs.orgresearchwithrutgers.comacs.org

The formation of volatile pyrazinones is a key aspect of flavor development in thermally processed foods. acs.orgnih.govresearchwithrutgers.com Research has shown that the reaction between the amino acid asparagine and α-dicarbonyl compounds (which are intermediates in the Maillard reaction) is a major pathway for pyrazinone formation, with decarboxylation being a critical step. nih.govacs.org A study on asparagine-monosaccharide Maillard reaction systems identified several volatile pyrazinones, including 3,6-dimethyl-5-propyl- and 3,5-dimethyl-6-propyl-2(1H)-pyrazinones, which are structurally related to the subject of this article. acs.org

Novel formation pathways have also been explored. For instance, the amidation of another amino acid, alanine, followed by reaction with α-dicarbonyls, can also lead to the formation of pyrazinones. acs.orgnih.govresearchwithrutgers.com This alternative pathway can occur at lower temperatures, suggesting that pyrazinones may also form in food systems under milder conditions. acs.orgresearchwithrutgers.com The type of pyrazinone formed depends on the specific amino acid and dicarbonyl compound involved in the reaction. These compounds are responsible for a range of nutty, roasted, and earthy aromas that characterize foods like coffee, cocoa, and baked goods. adv-bio.com

Table 3: Pyrazinones Identified in Maillard Reaction Systems

| Pyrazinone Compound | Precursors | Reaction System | Reference(s) |

|---|---|---|---|

| 3-Methyl-2(1H)-pyrazinone | Asparagine + Glyoxal | Asparagine-α-dicarbonyl | acs.org |

| 3,5-Dimethyl-2(1H)-pyrazinone | Asparagine + Methylglyoxal | Asparagine-α-dicarbonyl | nih.gov, acs.org |

| 3,6-Dimethyl-2(1H)-pyrazinone | Asparagine + Methylglyoxal | Asparagine-α-dicarbonyl | nih.gov, acs.org |

| 3,5,6-Trimethyl-2(1H)-pyrazinone | Asparagine + Diacetyl | Asparagine-α-dicarbonyl | acs.org |

| 3,6-Dimethyl-5-ethyl-2(1H)-pyrazinone | Asparagine + 2,3-Pentanedione | Asparagine-α-dicarbonyl | acs.org |

| 3,5-Dimethyl-6-propyl-2(1H)-pyrazinone | Asparagine + 2,3-Hexanedione | Asparagine-α-dicarbonyl | acs.org |

| 3,6-Dimethyl-5-propyl-2(1H)-pyrazinone | Asparagine + 2,3-Hexanedione | Asparagine-α-dicarbonyl | acs.org |

Concluding Perspectives on 5 Propyl 2 1h Pyrazinone Research

Synthesis of Current Knowledge and Emerging Trends

Research on the specific chemical entity 5-propyl-2(1H)-pyrazinone is currently limited, with its primary documentation found within chemical supplier databases under the CAS Number 156573-07-8. It is often designated for research and development purposes, suggesting its role as a building block or intermediate in the synthesis of more complex molecules rather than a widely studied compound in its own right.

However, by examining the broader class of 2(1H)-pyrazinones, we can infer potential areas of interest and emerging trends that could guide future research on this specific analog. The 2(1H)-pyrazinone core is a significant scaffold in medicinal chemistry and natural products. nih.govijrpc.comrsc.org Naturally occurring derivatives, such as flavacol (B1615448), leuvalin, phevalin, and arglecin (B1197012), are biosynthesized by microorganisms and exhibit a range of biological activities, including antimicrobial properties. nih.govijrpc.comresearchgate.net

A significant trend in organic synthesis is the development of efficient, high-yield methods for creating substituted pyrazinone rings. nih.govsemanticscholar.org These methods often involve the condensation of α-amino acid amides with 1,2-dicarbonyl compounds or the derivatization of dihalopyrazinone intermediates. nih.govresearchgate.net Such synthetic strategies are crucial for generating libraries of novel pyrazinone derivatives for biological screening. For instance, various substituted 2(1H)-pyrazinones have been investigated as kinase inhibitors for applications in oncology and as potential antiviral agents. rsc.org

Another emerging area is the study of pyrazinones as signaling molecules in microbial communication, or quorum sensing. nih.gov For example, specific pyrazinones are known to regulate virulence and biofilm formation in pathogenic bacteria like Staphylococcus aureus. nih.gov This highlights a potential avenue for investigating the biological role of this compound in microbial ecosystems.

Opportunities for Interdisciplinary Research and Methodological Advancement

The scarcity of specific data on this compound presents a clear opportunity for foundational chemical and biological research. Future efforts could be directed toward several interdisciplinary and methodologically advanced fronts.

Chemical Synthesis and Characterization: A primary opportunity lies in the development and optimization of synthetic routes specifically for this compound. While general methods for pyrazinone synthesis exist, research into a scalable and efficient synthesis for this specific compound is a necessary first step. nih.gov Following synthesis, comprehensive analytical characterization using modern spectroscopic and chromatographic techniques would provide a foundational dataset for all future studies.

Flavor Chemistry and Food Science: Pyrazines, a closely related class of compounds, are well-known for their significant contribution to the aroma and flavor of cooked foods, arising from the Maillard reaction. An intriguing research question is whether this compound is formed during food processing and what its sensory characteristics might be. This exploration would require advanced analytical techniques, such as gas chromatography-olfactometry (GC-O) and mass spectrometry (GC-MS), to detect and identify trace amounts in complex food matrices.